molecular formula C22H35N5O2 B2965962 N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941869-35-8

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2965962
CAS RN: 941869-35-8
M. Wt: 401.555
InChI Key: NHRJMFUEUBTSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O2 and its molecular weight is 401.555. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Metal Ions

A study by Guo et al. (2014) developed new polythiophene-based conjugated polymers, including derivatives related to the compound , as selective fluorescent probes for detecting metal ions like Hg2+ and Cu2+ in solutions. These polymers demonstrated high sensitivity and selectivity, particularly in methanol aqueous solutions and Tris-HCl buffer solutions (Guo et al., 2014).

Antimicrobial Agents

Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, structurally related to the compound , evaluating their antimicrobial activity against various bacterial and fungal strains. These compounds showed potential as antimicrobial agents (Patel et al., 2012).

Molecular Structure Analysis

Research by Ozbey et al. (2001) focused on the synthesis and molecular structure analysis of related benzimidazole derivatives, noting their potential as antihistaminic and antimicrobial agents. X-ray crystallography was used to determine the molecular structure and confirm the predicted structural features (Ozbey et al., 2001).

Organometallic Chemistry

A study by Rausch et al. (1984) explored the reaction between certain amine derivatives and organometallic compounds, leading to the formation of compounds structurally similar to the compound . The study provided insights into the molecular structure and bonding in these organometallic complexes (Rausch et al., 1984).

Drug Characterization

Tessler and Goldberg (2004) characterized the antidepressant drug Venlafaxine, which is structurally related to the compound . Their study involved detailed crystallographic analysis to understand its molecular conformation (Tessler & Goldberg, 2004).

Kinase Inhibitor Research

Yang et al. (2012) conducted structural optimization and activity relationship studies on derivatives similar to the compound , targeting EGFR-activating and drug-resistance mutations in cancer cells. These compounds showed promising results as kinase inhibitors in vitro and in vivo (Yang et al., 2012).

properties

IUPAC Name

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-25(2)19-10-8-17(9-11-19)20(27-14-12-26(3)13-15-27)16-23-21(28)22(29)24-18-6-4-5-7-18/h8-11,18,20H,4-7,12-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRJMFUEUBTSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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